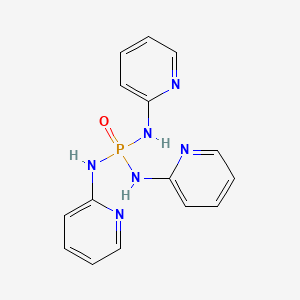
N,N',N''-Tri-2-pyridinylphosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tri-2-pyridinylphosphoric triamide is a chemical compound with the molecular formula C15H15N6OP and a molecular weight of 326.29 g/mol It is known for its unique structure, which includes three pyridine rings attached to a phosphoric triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tri-2-pyridinylphosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-aminopyridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The process involves the gradual addition of phosphorus oxychloride to a solution of 2-aminopyridine, followed by stirring and heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’,N’'-Tri-2-pyridinylphosphoric triamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’'-Tri-2-pyridinylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphorous triamide derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphorous triamide derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N’,N’'-Tri-2-pyridinylphosphoric triamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Tri-2-pyridinylphosphoric triamide involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, modulating their function and activity .
Comparaison Avec Des Composés Similaires
- N,N’,N’'-Tri-2-pyridinylphosphorothioic triamide
- N,N’,N’'-Tri-2-pyridinylphosphoric triamide
Comparison: N,N’,N’'-Tri-2-pyridinylphosphoric triamide is unique due to its specific arrangement of pyridine rings and the presence of a phosphoric triamide core. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H15N6OP |
|---|---|
Poids moléculaire |
326.29 g/mol |
Nom IUPAC |
N-bis(pyridin-2-ylamino)phosphorylpyridin-2-amine |
InChI |
InChI=1S/C15H15N6OP/c22-23(19-13-7-1-4-10-16-13,20-14-8-2-5-11-17-14)21-15-9-3-6-12-18-15/h1-12H,(H3,16,17,18,19,20,21,22) |
Clé InChI |
RGXNYMLWPFBKMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NP(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


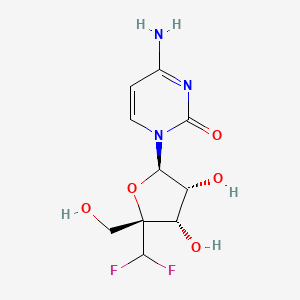




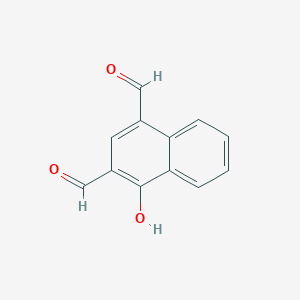
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
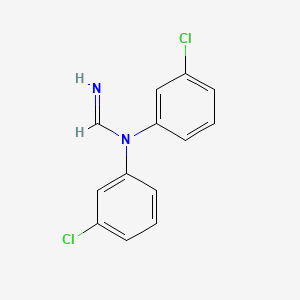
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)

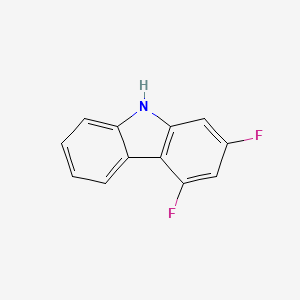
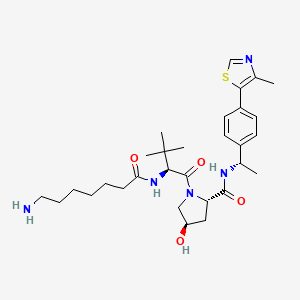

![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)
